1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione

Multiparameter flow cytometry DNA content analysis Spectral compensation

Researchers requiring live-cell DNA content analysis without fixation often face spectral overlap and phototoxicity from UV-excitable dyes. DRAQ5 (CAS 254098-36-7), a cell-permeant far-red anthraquinone probe, solves these challenges. - Live-cell membrane permeability enables kinetic studies without fixation, unlike PI or TO-PRO-3. - Far-red emission (Ex/Em 647/681 nm) eliminates spectral overlap with GFP/FITC/PE channels; validated for 0.06% hyperdiploid cell detection in MRD assays. - Stoichiometric DNA binding ensures quantitative nuclear segmentation for high-content screening. Supplied with ≥98% purity, comprehensive CoA, and global logistics support for consistent procurement.

Molecular Formula C20H24N4O4
Molecular Weight 384.4 g/mol
Cat. No. B12393898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione
Molecular FormulaC20H24N4O4
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCNCCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NCCNC
InChIInChI=1S/C20H24N4O4/c1-21-7-9-23-11-3-5-13(25)17-15(11)19(27)18-14(26)6-4-12(16(18)20(17)28)24-10-8-22-2/h3-6,21-26H,7-10H2,1-2H3
InChIKeyROZRZRSHNGDJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DRAQ5: Far-Red DNA Probe for Quantitative Live-Cell Analysis


1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione (CAS 254098-36-7, MeSH C520537), commercially known as DRAQ5, is a synthetic bisalkylaminoanthraquinone that functions as a cell-permeant far-red fluorescent DNA probe. It belongs to the anthracenedione class, structurally related to the anticancer agent mitoxantrone but differentiated by its 1,5-dihydroxy-4,8-bis(amino) substitution pattern and methylamino side-chain termini (C₂₀H₂₄N₄O₄, MW 384.43) [1]. DRAQ5 intercalates into double-stranded DNA with high affinity and binds stoichiometrically, enabling quantitative nuclear DNA content analysis in live and fixed cells by flow cytometry, fluorescence microscopy, and high-content screening [1][2]. Its far-red excitation (Ex λₘₐₓ 646 nm; also excitable at 488, 568, 633 nm) and emission (Em λₘₐₓ 681 nm, range 665 to >800 nm) permit simultaneous multicolor analysis with minimal spectral compensation [1].

Why Generic DNA Dyes Cannot Substitute for DRAQ5


DNA-binding fluorescent dyes are not functionally interchangeable. Propidium iodide (PI) and TO-PRO-3 require cell fixation or permeabilization, precluding live-cell kinetic studies [2]. UV-excitable dyes such as Hoechst 33342 and DAPI cause phototoxicity and exhibit substantial emission overlap with GFP/FITC channels, complicating multiparameter assays [2][3]. Even among far-red dyes, minor groove binders like SYTO 17 produce fundamentally different chromatin perturbation profiles than DRAQ5's intercalation-driven mechanism, which causes histone H1 dissociation at concentrations as low as 1 μM [4]. Furthermore, the related anthracenedione mitoxantrone (1,4-dihydroxy-5,8-substituted) shows variable cell-permeation properties unsuitable for reliable live-cell DNA staining, whereas DRAQ5's 1,5-dihydroxy-4,8-substitution pattern confers consistent membrane permeability [1][5]. Selecting a DNA probe therefore requires matching the specific spectral, permeability, and biochemical perturbation requirements of the assay—not merely substituting any far-red fluorophore.

DRAQ5 vs. Closest Comparators: Quantitative Evidence


Emission Overlap Reduction vs. Propidium Iodide

DRAQ5 provides greatly reduced emission spectral overlap with UV-excitable and visible-range fluorophores compared to propidium iodide (PI), the most widely used DNA content dye. PI exhibits broad emission from ~550–700 nm following 488 nm excitation, creating significant spillover into PE, FITC, and tandem dye channels that necessitates substantial fluorescence compensation. DRAQ5's far-red emission (665 to >800 nm, Em λₘₐₓ 681 nm) following preferential excitation at 633/647 nm is spectrally separated from most visible-range fluorophores, enabling simultaneous DNA content measurement with GFP/FITC, R-PE, and APC without fluorescence compensation [1]. In vivo spectral analysis confirmed DRAQ5 shifts to longer wavelengths upon DNA binding with dual emission peaks at 681 and 707 nm, and the combination of low quantum yield with high DNA affinity yields a favorable signal-to-noise profile in intact cells [2].

Multiparameter flow cytometry DNA content analysis Spectral compensation

Live-Cell Staining Capability vs. Impermeant Dyes

In a systematic five-dye comparison, only DRAQ5 and Hoechst 33258 could be used to stain DNA in intact living cells, whereas TO-PRO-3, TOTO-3, and propidium iodide all failed due to membrane impermeability in viable cells [1]. Among the two live-cell-compatible dyes, DRAQ5 demonstrated three additional advantages: (i) low photobleaching under continuous imaging, (ii) chromatin compartment labeling fidelity comparable to H2B-GFP fusion proteins, and (iii) deep red excitation/emission compatible with genetically encoded fluorescent proteins (CFP, GFP, YFP, mRFP) [1]. The dye was validated in widefield epifluorescence and confocal laser scanning microscopy across live-cell time-course experiments. By contrast, Hoechst requires UV excitation (~350 nm), which is phototoxic, limits instrument compatibility, and overlaps with DAPI/CFP channels [1].

Live-cell imaging DNA staining Photostability

MRD Detection Sensitivity: Multiparameter vs. PI Method

A three-color flow cytometric assay using DRAQ5 for DNA content plus immunophenotyping was developed and directly compared against the propidium iodide (PI)-based method using peripheral blood samples from 15 healthy volunteers. The DRAQ5 single-parameter G₀/G₁ peak coefficient of variation (CV) averaged 3.29%. When DRAQ5 staining and immunophenotyping were combined, within-run imprecision was 1.98% and between-run imprecision was 1.67% [1]. Critically, the multiparameter DRAQ5 assay detected DNA-hyperdiploid tumor cells (DNA-index = 1.16) at a frequency of 25 cells per 10⁴ mononuclear cells (0.06%), a sensitivity level that the PI-based method could not achieve due to the inability to simultaneously immunophenotype without compensation artifacts [1]. An independent validation in lymphoma specimens confirmed nearly identical stoichiometric DNA binding to PI, with DRAQ5 CVs in the range of 3.5—adequate for aneuploid and near-diploid cell detection [2].

Minimal residual disease DNA ploidy Clinical flow cytometry

Dual DNA Binding Mode vs. Single-Mode Dyes

Single-molecule magnetic tweezer experiments quantitatively compared the impact of three DNA-binding dyes on the nanomechanical properties of torsionally constrained dsDNA. DRAQ5 exhibited a unique concentration-dependent dual binding mode: at lower concentrations, it behaved as an intercalator (lengthening DNA contour length); at higher concentrations, minor groove binding became dominant [1]. In contrast, YOYO-1 exclusively showed bis-intercalation across all tested concentrations, and DAPI exclusively showed minor groove binding [1]. This dual-mode binding of DRAQ5 resulted in distinct DNA elongation, unwinding, and softening profiles compared to the single-mode dyes, with measurable differences in contour length changes and molecular forces [1]. The ability to transition between binding modes as a function of dye concentration provides an additional experimental handle for tuning DNA structural perturbation.

DNA binding mechanism Nanomechanics Single-molecule biophysics

Chromatin Perturbation: Intercalation vs. Minor Groove Binding

In live HeLa cells expressing eGFP-tagged histones, DRAQ5 at 1 μM caused microscopically detectable chromatin aggregation into distinct foci within minutes, mediated by dissociation of linker histone H1 from DNA. At higher concentrations (3 and 7.5 μM), DRAQ5 additionally interfered with binding of core histone H2B to DNA [1]. In a direct head-to-head comparison, the minor groove binder SYTO 17 did not cause chromatin aggregation or histone dissociation at any tested concentration, demonstrating that the chromatin-perturbing effects are specific to the intercalation mechanism rather than a general consequence of DNA binding [1]. The DRAQ5-induced chromatin changes were comparable to those caused by the chemotherapeutic intercalators adriamycin and daunomycin, but were not observed with SYTO 17 [1].

Chromatin structure Histone-DNA interactions Nuclear architecture

Optimal Application Scenarios for DRAQ5


DNA Ploidy and Immunophenotyping in Clinical Flow Cytometry

For clinical laboratories performing DNA content analysis alongside surface antigen immunophenotyping, DRAQ5 is quantitatively validated as the superior DNA probe. The Swerts et al. (2007) three-color assay combining DRAQ5 DNA staining with immunophenotyping achieves a hyperdiploid cell detection limit of 0.06% with within-run imprecision of 1.98%, outperforming PI-based single-parameter methods [4]. The far-red emission (665–>800 nm) enables combination with FITC- and PE-labeled antibodies without fluorescence compensation [1], a capability that PI cannot provide. This application is directly relevant to minimal residual disease monitoring in pediatric acute lymphoblastic leukemia and neuroblastoma, where DNA-hyperdiploidy is a key prognostic parameter [4].

Time-Lapse Live-Cell Imaging with Fluorescent Protein Reporters

For researchers conducting time-lapse fluorescence microscopy with GFP/YFP/mRFP-tagged proteins in living cells, DRAQ5 is the only suitable DNA counterstain among far-red dyes. The Martin et al. (2005) comparative study demonstrated that TO-PRO-3, TOTO-3, and PI cannot penetrate intact live-cell membranes, while DRAQ5 stains live-cell nuclei with low photobleaching and chromatin labeling fidelity comparable to H2B-GFP fusions [2]. Its deep red excitation (633/647 nm) is spectrally separated from CFP/GFP/YFP/mRFP channels, avoiding the phototoxicity and spectral overlap issues inherent to UV-excitable Hoechst 33342 [2]. This makes DRAQ5 the preferred nuclear marker for live-cell tracking, cell cycle dynamics, and chromatin reorganization studies.

High-Content Screening with Nuclear Segmentation

In automated high-content screening (HCS) platforms requiring reliable nuclear segmentation for single-cell feature extraction, DRAQ5's stoichiometric DNA binding and far-red emission provide distinct advantages. The dye's nuclear localization enables accurate automated nuclear masking, with the far-red channel available for DNA content while leaving blue, green, and orange channels free for multiplexed phenotypic readouts [1]. This spectral strategy is validated in thousands of HCS citations spanning phenotypic screening and in vitro toxicology applications [6]. Researchers should note, however, that at concentrations at or above 1 μM, DRAQ5 induces chromatin structural changes including histone H1 dissociation [3], so staining concentration and exposure duration must be titrated for long-term live-cell HCS assays.

Single-Molecule Biophysics of DNA-Dye Binding Modes

For biophysicists investigating DNA structural mechanics at the single-molecule level, DRAQ5 provides a unique experimental tool due to its concentration-dependent dual binding mode—intercalation at lower concentrations transitioning to minor groove binding at higher concentrations [5]. This behavior, quantitatively characterized by magnetic tweezers measuring DNA contour length changes and molecular forces, contrasts with the single-mode binding of YOYO-1 (bis-intercalation only) and DAPI (minor groove binding only) [5]. Researchers can exploit this concentration-dependent mechanism switch to study how different DNA binding modes differentially affect DNA supercoiling, transcription, and protein-DNA interactions using a single probe.

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